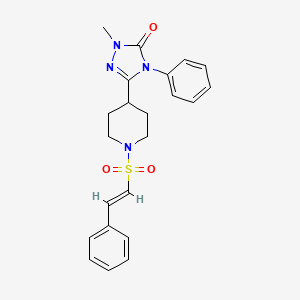
(E)-1-Methyl-4-phenyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-methyl-4-phenyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality (E)-1-methyl-4-phenyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-methyl-4-phenyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung wurde auf ihre antimikrobiellen Eigenschaften untersucht. In einer Studie von Vankadari et al. wurde eine Reihe von 2-((4-(2H-Benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituierten Phenyl-1,3,4-oxadiazolen synthetisiert. Diese Verbindungen zeigten eine signifikante antibakterielle Aktivität und eine moderate antifungale Aktivität. Docking-Studien unterstützten ihre Wirksamkeit gegen bakterielle und pilzliche Organismen weiter .
Medizinisch-chemische Forschung
Die Struktur der Verbindung umfasst einen 1,2,4-Triazolring, der in der medizinischen Chemie untersucht wurde. Triazole haben verschiedene biologische Aktivitäten gezeigt, darunter Anti-HIV-, Antituberkulose-, Antiviral-, Antibakterielle und Antikrebswirkungen. Forscher haben dieses Gerüst zur Entwicklung potenzieller Therapeutika eingesetzt .
Pyrazolderivate
Das Vorhandensein der Pyrazoleinheit in dieser Verbindung ist bemerkenswert. Pyrazole sind wichtige heterocyclische Bestandteile mit pharmakologischen Profilen. Sie werden in Medikamenten für verschiedene Zwecke eingesetzt, darunter entzündungshemmende, analgetische, vasodilatorische und antidepressive Eigenschaften. Darüber hinaus spielen Pyrazole eine Rolle bei der Krebsbehandlung und dem Zellschutz .
Hydrazone
Hydrazone, wie das in dieser Verbindung gebildete, weisen eine große Bandbreite an biologischen und pharmakologischen Eigenschaften auf. Dazu gehören antimikrobielle, entzündungshemmende, analgetische, antifungale, antituberkulose, antivirale, Antikrebs- und kardioprotektive Wirkungen. Ihre Vielseitigkeit macht sie für die Medikamentenentwicklung wertvoll .
Enzymbindung und -stabilität
Die Steifigkeit und Stabilität von 1,2,3-Triazolen machen sie attraktiv für die Bindung an Enzyme. Forscher haben ihre Wasserstoffbindungsfähigkeiten untersucht und sie als Pharmaophore in der Medikamentenforschung eingesetzt. Die Triazoleinheit dieser Verbindung kann zu ihren möglichen Wechselwirkungen mit Enzymen beitragen .
Zytotoxische Wirkungen
In einer Studie über verwandte 1,2,4-Triazolderivate zeigten einige Verbindungen zytotoxische Wirkungen. Obwohl keine spezifischen Daten zu dieser Verbindung vorliegen, ist es erwähnenswert, dass ihre potenzielle Auswirkung auf die Zellviabilität berücksichtigt werden sollte .
Eigenschaften
IUPAC Name |
2-methyl-4-phenyl-5-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-24-22(27)26(20-10-6-3-7-11-20)21(23-24)19-12-15-25(16-13-19)30(28,29)17-14-18-8-4-2-5-9-18/h2-11,14,17,19H,12-13,15-16H2,1H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUVJTQTKLEOHF-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-({[2,3'-bipyridine]-4-yl}methyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2492922.png)
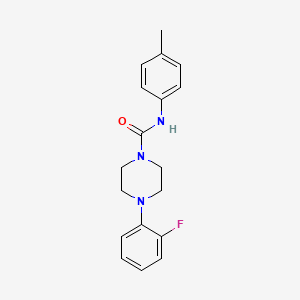
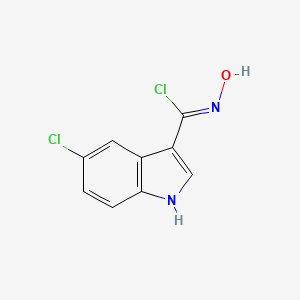
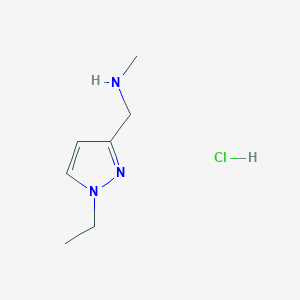
![1-[(2-Fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2492928.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2492931.png)

![[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2492933.png)
![N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2492937.png)
![5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2492938.png)
![4-methoxy-2-methyl-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2492939.png)
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492940.png)
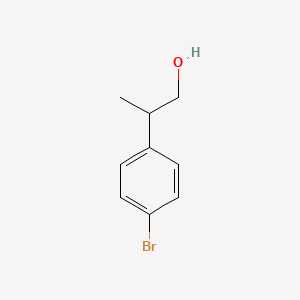
![6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2492944.png)
